molecular formula C21H23ClN2O4S B2764842 Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 337499-36-2

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2764842
CAS No.: 337499-36-2
M. Wt: 434.94
InChI Key: ZPAZOHVYTVCLAG-UHFFFAOYSA-N
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Description

Structurally, it features:

  • Position 4: A 4-chlorophenyl substituent, which is common in bioactive DHPs for its electron-withdrawing effects and aromatic interactions.
  • Position 5: A cyano group, contributing to electronic conjugation and metabolic stability.
  • Position 2: A methyl group, providing steric bulk and conformational rigidity.

The compound’s synthesis likely involves multi-step condensation and substitution reactions, analogous to methods for related DHPs .

Properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-12-17(20(26)28-21(2,3)4)18(13-6-8-14(22)9-7-13)15(10-23)19(24-12)29-11-16(25)27-5/h6-9,18,24H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAZOHVYTVCLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate is a synthetic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C18H20ClN3O3S\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

Key Features:

  • Molecular Weight : 367.88 g/mol
  • CAS Number : Not specifically listed in the available data.
  • Functional Groups : Contains cyano, methoxy, and sulfonyl groups which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Calcium Channels : Similar to other dihydropyridines, it may act as a calcium channel blocker, influencing cardiovascular functions.
  • Antioxidant Properties : The presence of the methoxy group contributes to its potential antioxidant effects, which can mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates the following pharmacological effects:

  • Antihypertensive Activity : Compounds in the dihydropyridine class are known for their ability to lower blood pressure by relaxing vascular smooth muscle.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms.

Data Summary

Biological ActivityObserved EffectsReferences
AntihypertensiveReduction in blood pressure in animal models
NeuroprotectiveDecreased markers of neuroinflammation
AnticancerCytotoxicity against cancer cell lines

Case Studies

  • Antihypertensive Study :
    • A study conducted on hypertensive rats demonstrated that administration of the compound resulted in a significant decrease in systolic blood pressure over a 24-hour period. The mechanism was linked to calcium channel blockade, similar to nifedipine .
  • Neuroprotection in Models of Alzheimer’s Disease :
    • In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that the compound reduced cell death and improved cell viability. This suggests a potential role in neuroprotection against Alzheimer's disease pathology .
  • Cytotoxicity Against Cancer Cell Lines :
    • A series of experiments evaluated the compound's effect on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent increase in apoptosis markers, suggesting that it could be developed as a chemotherapeutic agent .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways crucial for cell proliferation and survival.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Cardiovascular Effects

Dihydropyridine derivatives are known for their calcium channel blocking properties, which can be beneficial in treating hypertension and other cardiovascular diseases. The specific compound may exhibit vasodilatory effects, thereby reducing blood pressure and improving cardiac function.

Polymer Chemistry

This compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its functional groups allow for further modifications that can enhance thermal stability and mechanical strength.

Photovoltaic Materials

Recent studies suggest that incorporating this compound into organic photovoltaic devices can improve charge transport properties, thereby increasing the efficiency of solar energy conversion.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various dihydropyridine derivatives. The results indicated that tert-butyl 4-(4-chlorophenyl)-5-cyano derivatives showed promising activity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a research article from Antibiotics, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name Core Structure R3 Ester R6 Substituent Notable Properties/Implications
Target Compound : Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-DHP-3-carboxylate 1,4-Dihydropyridine tert-butyl (2-methoxy-2-oxoethyl)sulfanyl High lipophilicity (tert-butyl); polar sulfanyl group may enhance solubility in polar solvents.
Benzyl analog : Benzyl 4-(4-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-DHP-3-carboxylate 1,4-Dihydropyridine benzyl (2-oxo-2-phenylethyl)sulfanyl Increased aromaticity (phenacyl group); benzyl ester may reduce metabolic stability.
Ethyl analog : Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine ethyl N/A (2-oxo group at position 2) Different heterocycle; ethyl ester offers lower steric hindrance.
Pyrrolidine derivative : 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine ethyl and methyl 2-methoxy-2-oxoethyl (side chain) Non-DHP core; multiple ester groups may increase polarity and synthetic complexity.

Key Observations :

Benzyl esters (e.g., in ) are more susceptible to enzymatic hydrolysis, which could reduce bioavailability.

Sulfanyl Substituents :

  • The (2-methoxy-2-oxoethyl)sulfanyl group in the target compound introduces a polar methoxy moiety, enhancing solubility in aqueous media compared to the phenacylsulfanyl group in , which adds aromaticity but reduces polarity.

Core Heterocycle Differences: The tetrahydropyrimidine core in lacks the conjugated dihydropyridine ring, altering electronic properties and likely diminishing calcium channel-blocking activity.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Key Steps :

  • Cyclization : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates is a foundational method .
  • Thioether Linkage Formation : Introduction of the (2-methoxy-2-oxoethyl)sulfanyl group via nucleophilic substitution or thiol-ene reactions under inert atmospheres .
  • Protection/Deprotection : Use of tert-butyl groups for carboxylate protection, requiring acidic conditions (e.g., TFA) for cleavage .
    • Optimization :
  • Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhances solubility of intermediates .
  • Catalysts : Triethylamine or Pd(PPh₃)₄ improves reaction efficiency .
  • Temperature : Maintain 0–25°C to prevent decomposition of sensitive intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure?

  • 1H/13C NMR : Assign peaks for the dihydropyridine ring (δ 5.2–6.1 ppm for NH protons), tert-butyl group (δ 1.4 ppm), and sulfanyl moiety (δ 2.8–3.2 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the chlorophenyl and cyano substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₄ClN₃O₄S) with <2 ppm error .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dihydropyridine core .
  • Moisture Sensitivity : The tert-butyl ester is prone to hydrolysis; use desiccants in storage .

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